molecular formula C11H23N2O7PS B1211885 4'-Phosphopantetheine CAS No. 2226-71-3

4'-Phosphopantetheine

Cat. No.: B1211885
CAS No.: 2226-71-3
M. Wt: 358.35 g/mol
InChI Key: JDMUPRLRUUMCTL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-pantetheine 4’-phosphate: is a biologically significant compound that plays a crucial role in the biosynthesis of coenzyme A (CoA). It is a derivative of pantetheine and is involved in various metabolic pathways, particularly in the synthesis and degradation of fatty acids and carbohydrates .

Chemical Reactions Analysis

Catalytic Residues in PPAT (E. coli)

ResidueRoleStabilization Type
His18Transition state stabilizationHydrogen bond donor
Arg91PPi leaving group stabilizationElectrostatic interaction
Ser129 (main-N)PPi stabilizationHydrogen bond donor
Mg²⁺Substrate alignment and charge balanceElectrostatic interaction

Post-Translational Transfer to Carrier Proteins

4'-PP is covalently attached to carrier proteins via phosphopantetheinylation , enabling acyl group shuttling in biosynthesis.

Antioxidant Activity via Thiol Reactivity

4'-PP’s terminal thiol (-SH) group exhibits antioxidant properties:

  • Reactive Oxygen Species (ROS) Scavenging :

    • Neutralizes hydroxyl radicals (- OH) and superoxide (O₂- ⁻) via thiol oxidation .

    • Reduces oxidative stress in vascular endothelial cells, mitigating atherosclerosis in murine models .

  • Therapeutic Relevance : Oral administration (5 μg/g in mice) normalizes ROS levels and mitochondrial dysfunction in neurodegenerative disorders like PKAN .

Acetylation to Form Acetyl-CoA Precursors

4'-PP derivatives serve as acetyl donors in mitochondrial metabolism:

  • S-Acetyl-4'-Phosphopantetheine (P-PantSAc) :

    • Synthesized via acetylation of 4'-PP’s thiol group.

    • Converts to acetyl-CoA in E. coli via sequential actions of PPAT and dephospho-CoA kinase .

    • Stability : Resists serum degradation (t₁/₂ > 24 hrs vs. <1 hr for non-acetylated 4'-PP) .

Key Research Findings

  • Therapeutic Potential : 4'-PP supplementation restores CoA levels, mitochondrial complex I activity, and dopamine homeostasis in PKAN models .

  • Metabolic Biomarker : Plasma 4'-PP levels inversely correlate with coronary artery stenosis severity in humans (AUC = 0.82 vs. 0.56 for TMAO) .

  • Structural Flexibility : The 2-nm phosphopantetheine arm enables substrate shuttling between enzyme active sites.

Scientific Research Applications

Role in Coenzyme A Metabolism

4'-Phosphopantetheine is integral to the synthesis of coenzyme A (CoA), a critical cofactor involved in numerous metabolic reactions. Research has demonstrated that administering this compound can correct metabolic defects associated with CoA synthesis, particularly in conditions like Pantothenate Kinase-Associated Neurodegeneration (PKAN). In a study involving mammalian models of PKAN, treatment with this compound normalized levels of CoA-related biomarkers and improved mitochondrial enzyme activities, thereby addressing secondary effects such as iron dysregulation and dopamine metabolism disturbances .

Therapeutic Potential in Neurodegenerative Disorders

The therapeutic potential of this compound has been highlighted in studies focusing on neurodegenerative diseases. In PKAN models, this compound effectively bypasses defects caused by mutations in the pantothenate kinase 2 gene, restoring cellular CoA levels and normalizing associated metabolic processes. This mechanism suggests that this compound could serve as a candidate therapeutic agent for treating PKAN and possibly other related disorders characterized by CoA metabolism defects .

Applications in Fatty Acid Synthesis

This compound is also recognized for its role as a cofactor for acyl carrier proteins involved in fatty acid biosynthesis. It facilitates the transfer of acyl groups during the synthesis of fatty acids, polyketides, and other complex lipids. This function is essential for maintaining lipid homeostasis and energy metabolism within cells . The ability to manipulate fatty acid synthesis pathways using this compound opens avenues for research into metabolic engineering and synthetic biology.

Insights from Case Studies

Several case studies illustrate the effectiveness of this compound in correcting metabolic dysfunctions:

  • PKAN Mouse Models : In controlled experiments, mice treated with this compound exhibited significant improvements in CoA metabolism and related biomarkers compared to untreated controls. These findings underscore the compound's potential as a therapeutic agent .
  • Human Cell Line Studies : Human fibroblasts derived from PKAN patients showed normalization of gene expression related to CoA metabolism when treated with this compound, reinforcing its applicability as a treatment option .

Summary Table: Applications of this compound

Application AreaDescriptionEvidence Source
Coenzyme A MetabolismNormalizes CoA levels and corrects metabolic defects in PKAN models
Neurodegenerative DisordersPotential therapeutic agent for PKAN by bypassing genetic defects
Fatty Acid SynthesisEssential cofactor for acyl carrier proteins involved in lipid biosynthesis
Human Cell Line StudiesRestores normal gene expression related to CoA metabolism

Biological Activity

4'-Phosphopantetheine (4'-PP) is a crucial cofactor derived from pantothenic acid (vitamin B5) and plays a significant role in various biochemical processes, particularly in fatty acid synthesis and metabolism. This article reviews the biological activity of this compound, highlighting its mechanisms, enzymatic functions, and implications in health and disease.

Overview of this compound

This compound serves as a prosthetic group for acyl carrier proteins (ACPs), which are essential for the synthesis of fatty acids and polyketides. Its primary function involves facilitating the transfer of acyl groups during biosynthetic reactions, making it vital for cellular metabolism.

1. Role in Fatty Acid Synthesis:

  • 4'-PP is integral to the activity of ACPs, which are part of the fatty acid synthase (FAS) complex. During fatty acid synthesis, acyl groups from acetyl-CoA and malonyl-CoA are transferred to the sulfhydryl (-SH) group of 4'-PP, allowing for the elongation of fatty acid chains .

2. Enzymatic Activation:

  • The conversion of apo-enzymes to their active holo-forms often requires the post-translational modification by 4'-PP. For instance, the enzyme 10-formyltetrahydrofolate dehydrogenase (FDH) requires 4'-PP for its catalytic activity, where it acts as a swinging arm to couple two catalytic domains .

3. Phosphopantetheinylation:

  • The process involves the transfer of 4'-PP from coenzyme A to specific serine residues on target proteins, catalyzed by phosphopantetheinyl transferases (PPTs). In humans, a single PPT is believed to be responsible for all phosphopantetheinylation reactions, indicating its critical role in metabolic pathways .

Case Studies and Research Findings

1. Impact on Cellular Proliferation:

  • Research has shown that silencing PPT in human cells leads to reduced proliferation and G1 arrest, underscoring the importance of 4'-PP in cell cycle regulation .

2. Neurodegenerative Disease Implications:

  • In conditions like pantothenate kinase-associated neurodegeneration (PKAN), where mutations affect CoA synthesis, supplementation with 4'-PP has demonstrated potential therapeutic effects by normalizing metabolic biomarkers related to CoA and dopamine levels .

3. Stability and Efficacy:

  • Studies indicate that derivatives such as S-acetyl-4'-phosphopantetheine exhibit stability in serum and can effectively rescue metabolic functions in various models, suggesting their potential as therapeutic agents .

Data Tables

Function Role of this compound
Fatty Acid SynthesisActs as a carrier for acyl groups during elongation
Enzyme ActivationConverts apo-enzymes to active holo-enzymes
Post-translational ModificationTransfers to serine residues on target proteins
Study Focus Findings
Cellular ProliferationSilencing PPT reduces proliferation
Neurodegenerative DiseasesSupplementation normalizes metabolic biomarkers
Stability in SerumDerivatives show potential for therapeutic use

Q & A

Q. (Basic) How can 4'-phosphopantetheine be reliably detected and quantified in enzymatic assays?

Methodological Answer:
Detection typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and quantify the compound in complex biological matrices. For acyl carrier protein (ACP) systems, radiolabeled assays using 3^3H- or 14^{14}C-pantothenate can track its incorporation into enzymes. Validation requires comparison to synthetic standards and controls for non-specific binding .

Q. (Basic) What is the functional significance of this compound as a prosthetic group in acyl carrier proteins (ACPs)?

Methodological Answer:
this compound serves as a flexible "swinging arm" in ACPs, enabling substrate shuttling between catalytic domains in fatty acid and polyketide synthases. Structural studies (e.g., X-ray crystallography) reveal its thiol group facilitates covalent attachment of intermediates, while mutational analysis (e.g., Sfp transferase studies) confirms its role in substrate channeling .

Q. (Advanced) How can researchers design experiments to assess this compound's pharmacokinetics, including blood-brain barrier (BBB) permeability?

Methodological Answer:
In vivo models (e.g., PKAN mice) are dosed orally with this compound, followed by LC-MS/MS analysis of plasma and brain homogenates. BBB penetration is confirmed via compartmental pharmacokinetic modeling, with validation using human-derived endothelial cell monolayers in transwell assays. Critical controls include stability tests in simulated gastric fluid to rule out degradation .

Q. (Advanced) What statistical approaches are optimal for analyzing dose-response data in this compound rescue experiments?

Methodological Answer:
Non-linear regression (e.g., log[inhibitor] vs. response curves) quantifies EC50_{50} values. For small sample sizes (e.g., rare disease models), Bayesian hierarchical models improve precision. Data visualization should include error bars (SD or SEM) and pairwise comparisons via ANOVA with post-hoc corrections (e.g., Tukey’s test) .

Q. (Advanced) How can conflicting data on this compound’s stability in biological systems be resolved?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, temperature). Stability studies should replicate physiological conditions (37°C, pH 7.4) with protease inhibitors to prevent degradation. Parallel experiments using isotopically labeled analogs and protease-deficient cell lines (e.g., E. coli BL21) isolate stability-specific effects .

Q. (Basic) What in vitro systems are best suited to study this compound-dependent enzyme activity?

Methodological Answer:
Reconstituted systems with purified ACPs (e.g., E. coli AcpP) and 14^{14}C-malonyl-CoA enable real-time monitoring of substrate loading via scintillation counting. Fluorescence polarization assays using dansyl-labeled ACPs provide kinetic data on phosphopantetheinylation rates by transferases like Sfp .

Q. (Advanced) How can researchers engineer this compound-dependent enzymes for novel biosynthetic pathways?

Methodological Answer:
Structure-guided mutagenesis (e.g., Sfp transferase) modifies carrier protein binding pockets. Combinatorial libraries screened via phage display or yeast two-hybrid systems identify variants with altered specificity. In silico docking (Rosetta, AutoDock) predicts interactions between mutant enzymes and non-native substrates .

Q. (Basic) What are the ethical considerations when designing animal studies involving this compound supplementation?

Methodological Answer:
Adhere to ARRIVE guidelines for PKAN mouse models: justify sample sizes via power analysis, minimize distress through non-invasive monitoring (e.g., metabolic cages), and ensure blinding during data collection. Include a veterinary pathologist for histopathology to assess off-target effects .

Q. (Advanced) How should researchers handle contradictory findings between in vitro and in vivo efficacy of this compound?

Methodological Answer:
Discrepancies may stem from bioavailability or off-target binding. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tissue concentrations with effect sizes. Validate via ex vivo assays (e.g., patient-derived fibroblasts) under physiologically relevant nutrient conditions .

Q. (Basic) What controls are essential when testing this compound’s role in rescuing CoA-deficient phenotypes?

Methodological Answer:
Include vehicle-only controls, pantothenate-supplemented groups, and genetic controls (e.g., CRISPR-Cas9 knockout of PPAT). Normalize CoA levels to cellular protein content and validate via orthogonal methods (e.g., enzymatic assays vs. immunoblotting) .

Properties

IUPAC Name

[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N2O7PS/c1-11(2,7-20-21(17,18)19)9(15)10(16)13-4-3-8(14)12-5-6-22/h9,15,22H,3-7H2,1-2H3,(H,12,14)(H,13,16)(H2,17,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMUPRLRUUMCTL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N2O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897420
Record name (3R)-3-Hydroxy-2,2-dimethyl-4-oxo-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)butyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pantetheine 4'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2226-71-3
Record name Phosphopantetheine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2226-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Phosphopantetheine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-pantetheine 4'-phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03912
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3R)-3-Hydroxy-2,2-dimethyl-4-oxo-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)butyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-PHOSPHOPANTETHEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM39WU8OFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pantetheine 4'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4'-Phosphopantetheine
4'-Phosphopantetheine
4'-Phosphopantetheine
4'-Phosphopantetheine
4'-Phosphopantetheine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.